molecular formula C14H10O2 B189210 2-Methylxanthen-9-one CAS No. 6280-45-1

2-Methylxanthen-9-one

Cat. No. B189210
CAS RN: 6280-45-1
M. Wt: 210.23 g/mol
InChI Key: UWHSVIYYROIHDN-UHFFFAOYSA-N
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Description

2-Methylxanthen-9-one is a chemical compound . The tricycle of the compound is not planar, being bent with a dihedral angle of 4.7 (1)° between the two benzene rings . In the crystal, π-π interactions between the six-membered rings of neighboring molecules form stacks propagating along [101] .


Synthesis Analysis

2-Methylxanthen-9-one was obtained by the reaction of ethyl [2-benzoyl-4-methylphenoxy] acetate, in the presence of NaOH as a base and ethyl alcohol as a solvent . The mixture was refluxed for about 7-8 hours and then cooled .


Molecular Structure Analysis

The molecular structure of 2-Methylxanthen-9-one has been analyzed using Hirshfeld surface analysis and DFT calculations . The compound has been found to interact with the FtsZ protein from Staphylococcus aureus .


Chemical Reactions Analysis

After the reaction, the solvent was removed by distillation and the residual mass was washed with water and recrystallized from methanol to achieve 2-methyl-xanthen-9-one with 70% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylxanthen-9-one include a melting point of 369–373 K and an IR (Nujol) of 1665 cm-1 (C=O) . The 1H NMR (CDCl3) is δ 2.3 (s, 3H, Ar—CH3), 6.9–7.6(bm, 7H, Ar—H) .

Scientific Research Applications

Photolabile Protecting Group in Flow Chemistry

  • Application : 2-Methylxanthen-9-one derivatives have been explored as photolabile protecting groups for amines in flow chemistry, showing promising results in terms of stability and efficacy in both protic and aprotic solvents. This application is significant for the development of multistep continuous-flow synthesis processes in pharmaceutical and chemical manufacturing (Yueh, Voevodin, & Beeler, 2015).

Synthesis of Biologically Active Compounds

  • Application : 9H-Thioxanthen-9-ones, a class to which 2-Methylxanthen-9-one belongs, are integral in synthesizing various biologically active and medicinally significant compounds. These compounds are used in various chemical processes for developing pharmaceutical agents (Javaheri, Shirvani, Amini, Saemian, & Saadatjoo, 2016).

Electrochemical Studies

  • Application : Electrochemical studies of derivatives of 2-Methylxanthen-9-one have provided insights into their reduction mechanisms. This research has potential applications in developing new electrochemical sensors or energy storage materials (Carvalho et al., 2009).

Antimicrobial Applications

  • Application : 2-Methylxanthen-9-one has been studied for its potential antimicrobial applications, particularly in combatting Staphylococcus aureus. This application is crucial for developing new antibiotics and understanding microbial resistance mechanisms (Ranganatha et al., 2021).

Photoinitiators for Polymerization

  • Application : Amino-thioxanthone derivatives, closely related to 2-Methylxanthen-9-one, have been synthesized and studied as photoinitiators for radical polymerization. These compounds have potential uses in material sciences, particularly in the development of light-sensitive polymers (Wu, Xiong, Qiuhong, & Tang, 2014).

Second Harmonic Generation Material

  • Application : 3-Aminoxanthene-9-one, a derivative of 2-Methylxanthen-9-one, has shown potential as a material for second harmonic generation (SHG) devices. This application is significant in the field of nonlinear optics and photonics (Terao, Kakuta, & Fukazawa, 1993).

Low Migration Photoinitiators

  • Application : Thioxanthone-based visible light photoinitiators, related to 2-Methylxanthen-9-one, have been developed with high performance and low migration properties. These have applications in food packing or biomedical fields where low migration is critical (Wu, Tang, Xiong, Wang, Yang, & Tang, 2017).

Safety And Hazards

Safety measures for handling 2-Methylxanthen-9-one include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for 2-Methylxanthen-9-one research could involve further exploration of its antimicrobial applications, particularly its interaction with the FtsZ protein from Staphylococcus aureus . More quantitative structure-function data could be beneficial in this context .

properties

IUPAC Name

2-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSVIYYROIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279048
Record name 2-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylxanthen-9-one

CAS RN

6280-45-1
Record name MLS002638181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Vinutha, S Anthal, VL Ranganatha… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H10O2, the tricycle is not planar, being bent with a dihedral angle of 4.7 (1) between the two benzene rings. In the crystal, π–π interactions between the six-…
Number of citations: 12 scripts.iucr.org
MS Gibson, SM Vines, JM Walthew - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… 3'-Fluoro-2-hydroxy-5-methylbenzophenone was largely unchanged under these conditions, but the 3'-chloro- and 3'-bromo-analogues gave 2-methylxanthen-9-one and the …
Number of citations: 2 pubs.rsc.org
VL Ranganatha, C Mallikarjunaswamy, R Ramu… - …, 2021 - ncbi.nlm.nih.gov
… The synthesis of proposed compound 2-methylxanthen-9-one was outlined in the scheme 1. … 10% NaOH in the presence of ethyl alcohol after refluxing gave 2-methylxanthen-9-one (6). …
Number of citations: 4 www.ncbi.nlm.nih.gov
N Barbero, R SanMartin, E Domínguez - Green Chemistry, 2009 - pubs.rsc.org
A safe, efficient protocol for the copper-catalysed intramolecular O-arylation of 2-halobenzophenones on water to afford the valuable xanthone framework is reported. The recovery and …
Number of citations: 47 pubs.rsc.org
J Zhao - 2007 - search.proquest.com
Ac acetylaq. aqueousBn benzylbp boiling pointbr broadn-Bu n-butylt-Bu tert-butylBuLi butyl lithiumC degrees Celsiuscat. catalytic amount chemical shift in ppm d doubletdba …
Number of citations: 3 search.proquest.com
N Barbero, R SanMartin, E Domínguez - Tetrahedron, 2009 - Elsevier
Unusual displacements of bromides and iodides through nucleophilic aromatic substitution reactions give a direct access to the xanthone core. This sustainable process is based on the …
Number of citations: 31 www.sciencedirect.com
H Yaakob, R Hasham, MR Sarmidi - academia.edu
It is human nature to desire beauty. As such, the use of cosmetics and personal care products can be traced back to ancient times, where ingredients such as milk, honey, lemon juice, …
Number of citations: 0 www.academia.edu
A Abdul‐Aziz, MA Hamid, NM Noor… - … Applications in Food …, 2014 - Wiley Online Library
Asia is a region rich in plant sources that can be harnessed for efficacious cosmeceutical products. With the increase in consumer demands for cosmeceutical products that are natural, …
Number of citations: 0 onlinelibrary.wiley.com

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